3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring, a pyrrolidine ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of action
Compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific information on “3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile”, it’s difficult to describe its exact mode of action. The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Compounds with a pyrrolidine ring have been found to interact with various biological targets .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors . The piperazine moiety is often introduced via nucleophilic substitution reactions . The final assembly of the compound involves coupling these ring systems under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line drug used in tuberculosis treatment, featuring a pyrazine ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, used in various medicinal applications.
Piperazine derivatives: Compounds containing a piperazine ring, known for their diverse pharmacological activities.
Uniqueness
3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19-6-8-20(9-7-19)15(22)21-5-2-12(11-21)23-14-13(10-16)17-3-4-18-14/h3-4,12H,2,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWLCMXEZKBOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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